2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide
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Overview
Description
2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide is a complex organic compound that features a pyrrole ring and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide typically involves multiple steps. One common approach is the cyclization of pyrrole derivatives with pyrimidine-containing intermediates under controlled conditions. The reaction often requires the use of catalysts such as gold or rhodium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation techniques to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Selenium dioxide (SeO2), potassium permanganate (KMnO4)
Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst
Substituting agents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrroloquinoxaline derivatives, while reduction can produce simpler amine compounds .
Scientific Research Applications
2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-1-yl)pyridine: Shares the pyrrole ring but differs in the attached functional groups.
2-(1H-pyrrol-1-yl)aniline: Contains an aniline group instead of the pyrimidine moiety.
Uniqueness
2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide is unique due to its combination of a pyrrole ring and a pyrimidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-15(12-20-10-1-2-11-20)19-13-4-6-14(7-5-13)22-16-17-8-3-9-18-16/h1-3,8-11,13-14H,4-7,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKRPYRRHFEABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CN2C=CC=C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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